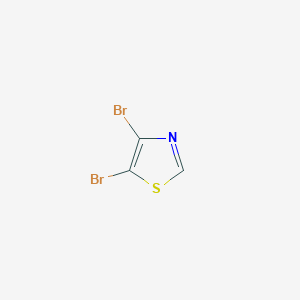

4,5-Dibromothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2NS/c4-2-3(5)7-1-6-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTNRWMHEYAMAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728848 | |

| Record name | 4,5-Dibromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67594-67-6 | |

| Record name | 4,5-Dibromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4,5-dibromothiazole from 2,4-thiazolidinedione

An In-Depth Technical Guide to the Synthesis of 4,5-Dibromothiazole from 2,4-Thiazolidinedione

Introduction

This compound is a vital heterocyclic building block in the fields of medicinal chemistry and materials science. Its disubstituted framework allows for selective functionalization, making it a valuable precursor for the synthesis of complex molecules with diverse biological activities and unique electronic properties. This guide provides a comprehensive, technically detailed methodology for the synthesis of this compound, starting from the readily available and cost-effective 2,4-thiazolidinedione. The presented pathway is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but also a deep understanding of the underlying chemical principles.

Synthetic Strategy: A Three-Step Approach

The is most effectively achieved through a three-step sequence involving initial bromination and aromatization, followed by a second bromination and subsequent selective debromination. This strategy provides a reliable and scalable route to the target compound.

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2,4-Dibromothiazole from 2,4-Thiazolidinedione

The initial step involves the conversion of 2,4-thiazolidinedione to 2,4-dibromothiazole. This transformation is a robust method that achieves both aromatization of the thiazolidine ring and bromination at the 2 and 4 positions. The use of phosphorus oxybromide (POBr₃) is a classic and effective method for this process.[1] An alternative, more modern approach involves the use of phosphorus pentoxide (P₂O₅) and a quaternary ammonium bromide salt, which can be a safer and more scalable option.[1]

Experimental Protocol

-

To a stirred solution of 2,4-thiazolidinedione (1.0 eq) in a suitable solvent such as toluene, add phosphorus pentoxide (P₂O₅, 1.5 eq) and tetrabutylammonium bromide (Bu₄NBr, 2.5 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully quench by pouring it over crushed ice.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,4-dibromothiazole.

Quantitative Data

| Reagent/Parameter | Quantity/Value |

| 2,4-Thiazolidinedione | 1.0 eq |

| Phosphorus Pentoxide (P₂O₅) | 1.5 eq |

| Tetrabutylammonium Bromide | 2.5 eq |

| Solvent | Toluene |

| Temperature | Reflux (~110 °C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-85% |

Mechanistic Rationale

The reaction with P₂O₅ and Bu₄NBr is thought to proceed through the in situ formation of a bromophosphonium species, which acts as the brominating and dehydrating agent. The P₂O₅ activates the carbonyl groups of the 2,4-thiazolidinedione, facilitating tautomerization to the dienol form. The bromide ions from Bu₄NBr then act as nucleophiles, leading to bromination and subsequent aromatization of the thiazole ring.

Caption: Simplified reaction mechanism.

Part 2: Synthesis of 2,4,5-Tribromothiazole

The second step involves the bromination of 2,4-dibromothiazole at the remaining vacant C5 position to yield 2,4,5-tribromothiazole. The thiazole ring, even when substituted with two bromine atoms, is still sufficiently activated for further electrophilic substitution at the 5-position. N-Bromosuccinimide (NBS) in a strong acid, such as sulfuric acid, is an effective reagent for this transformation.

Experimental Protocol

-

To a stirred solution of 2,4-dibromothiazole (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Carefully pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

The crude 2,4,5-tribromothiazole is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

Quantitative Data

| Reagent/Parameter | Quantity/Value |

| 2,4-Dibromothiazole | 1.0 eq |

| N-Bromosuccinimide (NBS) | 1.1 eq |

| Solvent | Concentrated H₂SO₄ |

| Temperature | 0 °C to room temp. |

| Reaction Time | 12-16 hours |

| Typical Yield | >90% |

Mechanistic Rationale

In a strong acid like sulfuric acid, NBS is protonated, generating a highly electrophilic bromine species (Br⁺). The electron-rich C5 position of the 2,4-dibromothiazole then attacks this electrophile in a classic electrophilic aromatic substitution mechanism. The resulting sigma complex loses a proton to regenerate the aromaticity of the thiazole ring, now with a bromine atom at the C5 position.

Caption: Electrophilic bromination at C5.

Part 3: Selective Debromination to this compound

The final and most crucial step is the selective removal of the bromine atom at the C2 position of 2,4,5-tribromothiazole to yield the desired this compound. This selective dehalogenation can be achieved using an organolithium reagent at low temperatures, followed by quenching with a proton source. The higher reactivity of the C2 position towards lithiation is key to this selectivity.

Experimental Protocol

-

Dissolve 2,4,5-tribromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium (n-BuLi, 1.05 eq) in hexanes dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction by the slow addition of a proton source, such as saturated aqueous ammonium chloride (NH₄Cl) or methanol.

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data

| Reagent/Parameter | Quantity/Value |

| 2,4,5-Tribromothiazole | 1.0 eq |

| n-Butyllithium (n-BuLi) | 1.05 eq |

| Solvent | Anhydrous THF |

| Temperature | -78 °C |

| Reaction Time | 1 hour |

| Typical Yield | 60-75% |

Mechanistic Rationale

The C2 proton of thiazole is the most acidic, and this property extends to halogen-metal exchange at this position. At low temperatures, n-butyllithium preferentially undergoes halogen-metal exchange with the bromine atom at the C2 position of 2,4,5-tribromothiazole. This forms a 2-lithio-4,5-dibromothiazole intermediate. Quenching this organolithium species with a proton source results in the formation of the C-H bond at the 2-position, yielding the desired this compound. The low temperature is critical to prevent side reactions, such as decomposition of the organolithium intermediate.

Caption: Selective C2 debromination via lithiation.

References

4,5-Dibromothiazole: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of 4,5-dibromothiazole, a pivotal heterocyclic building block for researchers, medicinal chemists, and materials scientists. We will delve into its core physical and chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights to empower your research and development endeavors.

Core Properties of this compound

This compound is a halogenated, five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. The strategic placement of two bromine atoms on the thiazole ring makes it a versatile intermediate for the synthesis of more complex molecular architectures through various cross-coupling reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃HBr₂NS | --INVALID-LINK-- |

| Molecular Weight | 242.92 g/mol | --INVALID-LINK-- |

| CAS Number | 67594-67-6 | ChemicalBook[1] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | 75 °C | Huayuan World[2] |

| Boiling Point | 270.5 ± 20.0 °C (Predicted) | Huayuan World[2] |

| Density | 2.324 ± 0.06 g/cm³ (Predicted) | Huayuan World[2] |

| Solubility | Expected to be soluble in common organic solvents like methanol, DMF, and DMSO. | General chemical principles |

Synthesis and Spectroscopic Characterization

The synthesis of the complete family of bromothiazoles, including this compound, has been systematically optimized to avoid the use of hazardous elemental bromine. The following protocol is adapted from the work of Uzelac and Rasmussen, providing a reliable method for its preparation.[3][4]

Optimized Synthesis Protocol

The synthesis of this compound is achieved through a sequential bromination-debromination strategy, starting from commercially available thiazole. A key intermediate is the readily synthesized 2,4,5-tribromothiazole.

Experimental Protocol: Synthesis of this compound via Debromination of 2,4,5-Tribromothiazole [3][4]

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,5-tribromothiazole (1.0 equivalent).

-

Solvent and Reagent Addition: Dissolve the starting material in a suitable solvent such as diethyl ether. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Debromination: Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise to the cooled solution. The reaction mixture is typically stirred at this temperature for a specified period.

-

Quenching: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through nuclear magnetic resonance (NMR) spectroscopy.

Table 2: NMR Spectroscopic Data for this compound [3][4]

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹H NMR | CDCl₃ | 8.52 (s, 1H) |

| ¹³C NMR | CDCl₃ | 150.1, 120.3, 110.2 |

Reactivity and Synthetic Utility

The two bromine atoms at the C4 and C5 positions of the thiazole ring are the primary sites of reactivity, making this compound a valuable precursor for creating diverse molecular structures. The differential electronic environment of these positions allows for potential regioselective functionalization through palladium-catalyzed cross-coupling reactions.

While specific literature on the reactivity of this compound is not as extensive as its 2,4- and 2,5-isomers, its behavior can be predicted based on the well-established principles of cross-coupling chemistry on halogenated heterocycles.[5][6] The C4 and C5 positions are both susceptible to coupling, and selectivity may be achieved by careful control of reaction conditions.

Key Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds with aryl or vinyl boronic acids or esters.[7][8] It is a powerful tool for introducing aromatic and unsaturated moieties at the C4 and/or C5 positions.

-

Stille Coupling: The Stille reaction utilizes organostannane reagents to form carbon-carbon bonds.[9][10][11][12] It is known for its tolerance of a wide range of functional groups.

-

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, which is essential for synthesizing acetylenic derivatives.[13][14][15][16]

The following diagram illustrates the potential of this compound as a scaffold in these key cross-coupling reactions.

Caption: Reactivity of this compound in cross-coupling reactions.

Applications in Research and Development

The thiazole nucleus is a "privileged structure" in medicinal chemistry, present in numerous FDA-approved drugs.[17][18] The ability to functionalize the this compound core makes it an attractive starting material for the synthesis of novel therapeutic agents and advanced materials.

Medicinal Chemistry

Derivatives of brominated thiazoles are key intermediates in the synthesis of a wide range of biologically active compounds.[17] Although specific examples for the 4,5-isomer are less common in the literature, its potential as a scaffold for kinase inhibitors, antimicrobial, and anti-inflammatory agents is significant.[18] The introduction of diverse substituents at the C4 and C5 positions allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Materials Science

Thiazole-containing conjugated polymers and small molecules are of great interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[19] The bromine atoms on this compound serve as convenient handles for polymerization reactions, such as Stille and Suzuki couplings, to construct highly conjugated systems with tailored electronic properties.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[20][22]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[20]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[22]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[20]

Conclusion

This compound is a versatile and valuable building block for synthetic chemists. Its well-defined synthesis and the predictable reactivity of its carbon-bromine bonds in a variety of cross-coupling reactions provide a robust platform for the creation of novel and complex molecules. The insights and protocols detailed in this guide are intended to facilitate its use in the discovery and development of new pharmaceuticals and advanced functional materials.

References

- 1. This compound | 67594-67-6 [amp.chemicalbook.com]

- 2. 4,5-二溴噻唑_分子量_结构式_性质_CAS号【67594-67-6】_化源网 [chemsrc.com]

- 3. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. Stille Coupling [organic-chemistry.org]

- 11. organicreactions.org [organicreactions.org]

- 12. Stille reaction - Wikipedia [en.wikipedia.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. 2,5-DIBROMOTHIAZOLE | 4175-78-4 [chemicalbook.com]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

Spectroscopic Deep Dive: A Technical Guide to the ¹H and ¹³C NMR of 4,5-Dibromothiazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4,5-dibromothiazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of NMR characterization for this important heterocyclic compound. We will explore the interpretation of chemical shifts and the absence of spin-spin coupling, supported by tabulated data and a detailed experimental protocol. This guide aims to serve as an authoritative resource for the structural elucidation and quality control of this compound and related compounds in a research and development setting.

Introduction: The Significance of this compound

Thiazole rings are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including approved drugs such as the antibiotic Penicillin and the anticancer agent Dasatinib. The substitution pattern of the thiazole nucleus is critical to its biological activity and pharmacokinetic properties. This compound, in particular, serves as a versatile synthetic intermediate, offering two reactive bromine atoms that can be selectively functionalized through various cross-coupling reactions. This allows for the construction of diverse molecular architectures, making it a valuable building block in the synthesis of novel therapeutic agents.

Accurate and unambiguous structural characterization is paramount in the synthesis and application of such compounds. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure at the atomic level. This guide will provide an in-depth examination of the ¹H and ¹³C NMR spectra of this compound, offering insights into the influence of the bromine and sulfur atoms on the electronic environment of the thiazole ring.

Principles of NMR Spectroscopy for this compound

Nuclear Magnetic Resonance spectroscopy is based on the quantum mechanical property of atomic nuclei with non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The precise frequency of this absorption, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.

For this compound, we are interested in the ¹H and ¹³C isotopes. The thiazole ring contains one proton and three carbon atoms. The electron-withdrawing nature of the bromine atoms and the sulfur and nitrogen heteroatoms significantly influences the electron density around the remaining proton and the carbon atoms, leading to characteristic chemical shifts.

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound were acquired in deuterated chloroform (CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Tabulated NMR Data

The following table summarizes the experimental ¹H and ¹³C NMR data for this compound.

| Nucleus | Position | Chemical Shift (δ) in ppm | Multiplicity |

| ¹H | H-2 | 8.61 | Singlet (s) |

| ¹³C | C-2 | 150.9 | |

| ¹³C | C-4 | 119.5 | |

| ¹³C | C-5 | 111.4 |

Data sourced from the supporting information of Uzelac, E. J.; Rasmussen, S. C. J. Org. Chem. 2017, 82 (11), 5947-5951.

Interpretation of the NMR Spectra

A thorough understanding of the NMR spectra is crucial for the structural verification of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity. A single peak, a singlet, is observed at 8.61 ppm.

-

Chemical Shift (δ = 8.61 ppm): This downfield chemical shift is attributed to the proton at the C-2 position of the thiazole ring. The deshielding of this proton is a cumulative effect of the electron-withdrawing nitrogen atom and the overall aromatic character of the thiazole ring. The bromine atoms at the C-4 and C-5 positions also exert a modest electron-withdrawing inductive effect, further contributing to the downfield shift.

-

Multiplicity (Singlet): The signal appears as a singlet because there are no adjacent protons within a three-bond distance to cause spin-spin coupling. The bromine atoms at positions 4 and 5 have no protons.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum displays three distinct signals corresponding to the three carbon atoms of the thiazole ring.

-

δ = 150.9 ppm (C-2): This signal is assigned to the carbon atom situated between the nitrogen and sulfur atoms. The significant downfield shift is due to the strong deshielding effect of the adjacent electronegative heteroatoms.

-

δ = 119.5 ppm (C-4): This resonance corresponds to the carbon atom at the 4-position, which is bonded to a bromine atom. The bromine atom's electronegativity and the overall electronic structure of the ring contribute to this chemical shift.

-

δ = 111.4 ppm (C-5): The carbon at the 5-position, also bonded to a bromine atom, appears at the most upfield position among the three carbons. The subtle difference in the chemical shifts of C-4 and C-5 can be attributed to the different electronic influences of the adjacent sulfur versus nitrogen atoms.

Experimental Protocol for NMR Data Acquisition

The following is a representative protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard single-pulse experiment.

-

Apply a 90° pulse.

-

Set the relaxation delay to at least 5 times the longest T₁ relaxation time (a delay of 1-2 seconds is typically sufficient for small molecules).

-

Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Apply a 30° or 45° pulse to reduce the relaxation delay.

-

Set a suitable relaxation delay (e.g., 2 seconds).

-

Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the ¹H NMR signals.

-

Pick the peaks in both spectra to determine their chemical shifts.

-

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

NMR Acquisition Workflow

Caption: Standard workflow for NMR data acquisition and processing.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are straightforward yet highly informative, providing a unique spectroscopic fingerprint for this valuable synthetic intermediate. The downfield singlet in the ¹H NMR spectrum and the three distinct signals in the ¹³C NMR spectrum are in complete agreement with the proposed structure. This technical guide has provided a detailed analysis of the spectroscopic data, a reliable experimental protocol, and the underlying principles governing the observed chemical shifts. This information is intended to empower researchers in their efforts to synthesize, characterize, and utilize this compound in the pursuit of novel chemical entities with therapeutic potential.

Foreword: The Analytical Imperative for 4,5-Dibromothiazole

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4,5-Dibromothiazole

In the landscape of pharmaceutical and materials science research, heterocyclic compounds form the backbone of countless innovations. Among these, this compound stands out as a critical building block, a versatile scaffold for synthesizing novel molecules with diverse biological activities and material properties. Its structural integrity and purity are paramount, making robust analytical characterization not just a quality control measure, but a foundational pillar of successful research and development.

This guide provides a comprehensive, field-proven approach to the mass spectrometric analysis of this compound. We move beyond mere procedural lists to explore the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to not only replicate these protocols but to understand and adapt them. Herein, we fuse theoretical principles with practical application, ensuring that every analytical step is a self-validating system for generating trustworthy and high-fidelity data.

Section 1: Foundational Knowledge - Physicochemical Properties and Safety

Before any analysis, a thorough understanding of the analyte's properties is essential. This knowledge dictates the choice between gas or liquid chromatography, the selection of appropriate solvents, and the implementation of necessary safety protocols.

This compound (C₃HBr₂NS) is a solid at room temperature with a melting point between 80-84°C and a boiling point of approximately 242.8°C.[1] This thermal profile suggests that it is sufficiently volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a technique often favored for its high chromatographic efficiency and the reproducible fragmentation patterns generated by Electron Ionization (EI). However, its solubility in common organic solvents like methanol and acetonitrile also makes Liquid Chromatography-Mass Spectrometry (LC-MS) a viable and powerful alternative.

Safety Precautions: As a halogenated compound, this compound requires careful handling. It is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[1][2] Therefore, all handling and sample preparation must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]

| Property | Value | Source |

| Molecular Formula | C₃HBr₂NS | - |

| Molecular Weight | ~242.92 g/mol | [5] |

| Monoisotopic Mass | 240.81965 Da | [5] |

| Physical Form | Solid | |

| Melting Point | 80-84 °C | [1] |

| Boiling Point | ~242.8 °C at 760 mmHg | [1] |

| Key Hazards | Harmful if swallowed, skin/eye irritant | [1][2] |

Section 2: The Crucial First Step - Sample Preparation

The quality of mass spectrometry data is inextricably linked to the quality of the sample preparation. The primary objectives are to solubilize the analyte to an appropriate concentration, remove non-volatile salts and particulates that can contaminate the instrument, and ensure compatibility with the chosen ionization source.[6][7]

Protocol: Standard Sample Preparation for MS Analysis

-

Initial Solubilization (Stock Solution): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., Methanol, Acetonitrile) to create a stock solution of ~1 mg/mL.[8] The choice of solvent is critical; it must fully dissolve the analyte without reacting with it.

-

Working Solution Dilution: Create a working solution by diluting the stock solution.

-

Filtration (Critical Step): Filter the final working solution through a 0.2 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) into a clean 2 mL autosampler vial.[6] This step is mandatory to remove any particulate matter that could block the fine capillaries of the GC or LC system and the mass spectrometer's ion source.[6]

-

Blank Preparation: Always prepare and analyze a blank sample (pure solvent that has undergone the same filtration process) before and after the analyte to check for carryover and system contamination.[8]

Caption: A standardized workflow for preparing this compound for MS analysis.

Section 3: Methodologies for Ionization and Analysis

The choice of analytical instrumentation is dictated by the analyte's properties and the analytical goal. For this compound, both GC-MS and LC-MS are excellent choices, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for thermally stable and volatile compounds. It provides superb chromatographic separation and, when paired with Electron Ionization (EI), yields detailed, library-searchable fragmentation patterns that act as a chemical fingerprint.[9]

-

Ionization: Electron Ionization (EI) EI is a "hard" ionization technique where the sample is bombarded with high-energy (typically 70 eV) electrons.[10] This process ejects an electron from the molecule, forming a radical cation (the molecular ion, M+•).[10] The excess energy imparted during this process causes the molecular ion to undergo extensive and reproducible fragmentation, which is invaluable for structural elucidation.[11][12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a broader range of compounds, including those that are less volatile or thermally sensitive.[13]

-

Ionization: Electrospray Ionization (ESI) ESI is a "soft" ionization technique that generates ions from a liquid solution. It is particularly effective for polar molecules. In positive ion mode, it typically produces a protonated molecule, [M+H]⁺. The key advantage of ESI is that it imparts very little excess energy, resulting in minimal fragmentation and a spectrum dominated by the molecular ion.[7] This is ideal for unequivocally determining the molecular weight of the compound.

Section 4: Deciphering the Spectrum of this compound

The mass spectrum of this compound is highly characteristic, primarily due to the presence of two bromine atoms.

The Unmistakable Isotopic Pattern

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively), giving a practical 1:1 ratio.[14][15][16] A compound with two bromine atoms will therefore exhibit a distinctive triplet cluster of peaks for the molecular ion (M, M+2, M+4) with relative intensities of approximately 1:2:1 .[17] This pattern is an unambiguous indicator of a dibrominated species.

| Ion | Contributing Isotopes | Calculated Mass (Da) | Expected Relative Intensity |

| M | C₃H⁷⁹Br₂NS | 240.8217 | ~100% (25%) |

| M+2 | C₃H⁷⁹Br⁸¹BrNS | 242.8197 | ~200% (50%) |

| M+4 | C₃H⁸¹Br₂NS | 244.8176 | ~100% (25%) |

Relative intensity normalized to the M peak, with theoretical probability in parentheses.

Fragmentation Pathways under Electron Ionization (EI)

Under the high-energy conditions of EI, the this compound molecular ion will fragment in predictable ways. The fragmentation is guided by the stability of the resulting ions and neutral losses. Halogens are excellent leaving groups, and the thiazole ring has specific cleavage points.[16][18][19]

Plausible Fragmentation Scheme:

-

Loss of a Bromine Radical: The most favorable initial fragmentation is often the cleavage of a C-Br bond to lose a bromine radical (Br•), resulting in a prominent peak at [M-Br]⁺.[16][20]

-

Loss of a Second Bromine Radical: The [M-Br]⁺ fragment can then lose the second bromine radical, yielding a C₃HNS⁺ fragment.

-

Ring Cleavage: The thiazole ring itself can fragment. Common neutral losses from thiazole derivatives include HCN, sulfur (S), or thioformyl radical (HCS•).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2,5-Dibromothiazole | C3HBr2NS | CID 312394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 7. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. rroij.com [rroij.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. organomation.com [organomation.com]

- 14. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ms isotopes: Br and Cl [employees.csbsju.edu]

- 17. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. article.sapub.org [article.sapub.org]

- 19. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 20. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

The Elusive Crystal Structure of 4,5-Dibromothiazole: A Technical Guide to Its Synthesis, Derivatives, and Predicted Solid-State Behavior

Abstract

This technical guide provides a comprehensive exploration of the synthesis, structural characteristics, and intermolecular interactions of 4,5-dibromothiazole and its derivatives. While a definitive crystal structure for this compound remains elusive in the accessible scientific literature, this document furnishes researchers, scientists, and drug development professionals with a thorough understanding of the foundational principles governing the solid-state behavior of this important heterocyclic scaffold. By examining the crystal structures of closely related isomers and derivatives, this guide offers critical insights into the anticipated crystallographic features of this compound, with a particular focus on the role of halogen bonding. Furthermore, we present detailed experimental methodologies for synthesis and crystallization, alongside computational workflows, to empower researchers in their efforts to obtain and characterize this and similar molecular entities.

Introduction: The Significance of the Brominated Thiazole Scaffold

Thiazole and its derivatives are privileged structures in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional organic materials.[1][2] The introduction of bromine atoms onto the thiazole ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making brominated thiazoles valuable intermediates in drug discovery and development.[3] Specifically, the this compound substitution pattern offers unique opportunities for further functionalization through cross-coupling reactions, enabling the synthesis of diverse molecular libraries.

A comprehensive understanding of the three-dimensional arrangement of molecules in the solid state is paramount for controlling the physicochemical properties of a substance, including its solubility, dissolution rate, and stability. Despite its importance, a single-crystal X-ray diffraction study for this compound has not been prominently reported in the literature. This guide, therefore, aims to bridge this knowledge gap by providing a detailed analysis of what is known about its synthesis and the crystal structures of its close relatives.

Synthesis and Purification of this compound

The synthesis of the complete family of bromothiazoles, including this compound, has been systematically revisited to provide optimized and safer production methods that avoid the use of elemental bromine.[4][5][6] The majority of these syntheses rely on sequential bromination and debromination steps.

General Synthetic Workflow

A general and efficient route to the bromothiazole family has been developed, which can be adapted for the specific synthesis of this compound.[4][5][6] The process typically involves the exhaustive bromination of a suitable thiazole precursor, followed by selective debromination to yield the desired isomer.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example adapted from literature for the synthesis of brominated thiazoles.[4][5][6]

Materials:

-

2,4-Thiazolidinedione

-

Phosphorus pentoxide (P₂O₅)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of 2,4,5-Tribromothiazole (a common precursor)

-

To a stirred suspension of 2,4-thiazolidinedione in toluene, add P₂O₅ and TBAB.

-

Heat the mixture to reflux for the appropriate time until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,4,5-tribromothiazole.

Step 2: Selective Debromination to this compound

-

Dissolve the 2,4,5-tribromothiazole in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add one equivalent of n-BuLi solution dropwise, maintaining the temperature at -78 °C. The regioselectivity of the lithium-halogen exchange is crucial here, with the 2-position being the most reactive.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting residue by column chromatography to isolate this compound.

Crystallization Strategies

Obtaining single crystals suitable for X-ray diffraction is a critical yet often challenging step. The choice of solvent, temperature, and crystallization technique are paramount.

Solvent Selection

A systematic approach to solvent screening is recommended. Start with common laboratory solvents of varying polarities. Small-scale crystallization trials in vials with slow evaporation are an efficient way to screen multiple solvents. Solvents in which the compound has moderate solubility at room temperature are often good candidates.

Crystallization Techniques

-

Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to crystal growth.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of high-quality crystals.

The Crystal Structure of a Close Isomer: 2,4-Dibromothiazole

In the absence of a determined crystal structure for this compound, an examination of its isomer, 2,4-dibromothiazole, provides significant insights. The crystal structure of 2,4-dibromothiazole has been reported and reveals important features that are likely to be relevant to the 4,5-isomer.[7]

The crystal structure of 2,4-dibromothiazole is orthorhombic with the space group Fmm2. A key feature of this structure is disorder, where the molecules are randomly oriented. This indicates that the overall shape of the molecule, dominated by the two large bromine atoms, allows it to fit into the crystal lattice in multiple orientations.

Table 1: Crystallographic Data for 2,4-Dibromothiazole [7]

| Parameter | Value |

| Empirical Formula | C₃HBr₂NS |

| Formula Weight | 242.92 |

| Crystal System | Orthorhombic |

| Space Group | Fmm2 |

| a (Å) | 6.700(10) |

| b (Å) | 16.21(3) |

| c (Å) | 5.516(8) |

| Volume (ų) | 598.3(18) |

| Z | 4 |

| Temperature (K) | 93(2) |

Intermolecular Interactions: The Dominant Role of Halogen Bonding

The crystal packing of brominated thiazoles is expected to be heavily influenced by non-covalent interactions, with halogen bonding playing a pivotal role. A halogen bond is a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base.[8]

In the context of this compound, the bromine atoms can act as halogen bond donors, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen or sulfur atoms of the thiazole ring, or even other bromine atoms. The directionality of these interactions is a key factor in determining the supramolecular architecture.

Predicted Halogen Bonding Motifs for this compound

Based on the known crystal structures of other brominated heterocycles, several halogen bonding motifs can be predicted for this compound.

Caption: Predicted halogen bonding motifs in this compound.

Computational Approaches to Predicting Crystal Structure

In the absence of experimental data, computational methods can provide valuable insights into the likely crystal structure and packing of this compound. Density Functional Theory (DFT) is a powerful tool for this purpose.[9]

Computational Workflow

A typical computational workflow for predicting the properties of this compound is as follows:

Caption: A standard workflow for DFT-based computational analysis.

Geometry Optimization: The molecular geometry of this compound can be optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). This provides the lowest energy conformation of the molecule.

Molecular Electrostatic Potential (MEP) Analysis: Calculation of the MEP surface helps to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. The positive region on the bromine atoms (the σ-hole) is indicative of their propensity to act as halogen bond donors.

Crystal Structure Prediction (CSP): CSP algorithms can be used to generate a landscape of possible crystal packings, ranked by their lattice energies. This can provide valuable hypotheses about the most likely crystal structure(s) of this compound.

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be experimentally determined and reported, a wealth of information from related compounds provides a strong basis for understanding its likely solid-state behavior. The synthesis is achievable through established methods, and the crystal packing is anticipated to be dominated by directional halogen bonding interactions.

This technical guide serves as a foundational resource for researchers working with this compound and its derivatives. The provided synthetic and crystallization protocols, coupled with the analysis of intermolecular forces and computational strategies, offer a clear path forward for the experimental determination of its crystal structure. Such a determination will be a valuable contribution to the fields of crystal engineering, medicinal chemistry, and materials science, enabling a more profound understanding of structure-property relationships in this important class of heterocyclic compounds.

References

- 1. Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. 4,5-Dibromo-2-methylthiazole | C4H3Br2NS | CID 66521381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dibromothiazole | 4175-77-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Theoretical and Computational Investigation of the 4,5-Dibromothiazole Ring System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,5-dibromothiazole scaffold is a pivotal heterocyclic motif with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive framework for the theoretical and computational exploration of this ring system. While direct computational studies on this compound are emerging, this document synthesizes established computational methodologies applied to analogous brominated thiazoles to present a robust protocol for in-silico analysis. We will delve into the core principles of Density Functional Theory (DFT) as applied to this molecule, detailing the workflow from geometry optimization to the prediction of electronic and spectroscopic properties. This guide is intended to empower researchers to leverage computational tools to elucidate the structure-activity relationships, reactivity, and potential applications of this compound derivatives.

Introduction: The Significance of the Thiazole Ring in Modern Chemistry

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms, a core structure that imparts unique electronic and biological properties.[1] The thiazole ring is a prevalent scaffold in a multitude of biologically active compounds and functional organic materials.[2] Its presence in numerous pharmaceuticals highlights its importance in drug discovery.[2] The introduction of bromine atoms to the thiazole ring, as in this compound, provides valuable synthetic handles for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse molecular libraries for various applications, including medicinal chemistry and organic electronics.[1] Understanding the electronic structure, reactivity, and spectroscopic signatures of the this compound core is paramount for its strategic utilization in the design of novel chemical entities.[2]

The Computational Scientist's Toolkit: Methodologies for Studying this compound

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic properties of molecules like this compound.[2] DFT methods offer a balance of computational cost and accuracy, providing valuable insights that complement and guide experimental work.[3]

The Causality behind Method Selection

The choice of a specific DFT functional and basis set is critical for obtaining reliable results. For systems like brominated thiazoles, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and well-validated choice.[2] It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a robust description of electron correlation effects.

The selection of a basis set, which is a set of mathematical functions used to represent the electronic wave function, is equally important. For molecules containing heavier atoms like bromine, a basis set that includes polarization and diffuse functions is essential. The 6-311++G(d,p) basis set is a suitable option, where:

-

6-311G describes the core and valence electrons.

-

The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing anions and weak interactions.

-

(d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing the shape of the electron density.

This combination of B3LYP/6-311++G(d,p) has been shown to provide accurate predictions for the geometries and electronic properties of similar heterocyclic systems.[2]

A Self-Validating Computational Workflow

A rigorous and systematic workflow is essential to ensure the trustworthiness of computational results. The following protocol represents a self-validating system for the theoretical study of this compound.

Figure 1: A standard workflow for the DFT-based computational analysis of this compound.

Key Computational Analyses of the this compound System

Molecular Geometry and Structural Parameters

The first step in any computational study is to determine the equilibrium geometry of the molecule. A geometry optimization calculation will provide the most stable arrangement of the atoms in space, from which key structural parameters can be extracted.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C4-C5 Bond Length | Value |

| C4-Br Bond Length | Value |

| C5-Br Bond Length | Value |

| C=N Bond Length | Value |

| C-S Bond Length | Value |

| C4-C5-Br Bond Angle | Value |

| Br-C4-S Bond Angle | Value |

Note: These are placeholder values. Actual values would be obtained from a DFT calculation.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are fundamental to understanding its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important.

-

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

-

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.[3] A smaller gap suggests that the molecule is more reactive.[3]

Figure 2: Schematic representation of HOMO and LUMO energy levels.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: These are placeholder values. Actual values would be obtained from a DFT calculation.

The analysis of the Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution in the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Predicted Spectroscopic Signatures

Computational chemistry can be a powerful tool for predicting and interpreting spectroscopic data.

-

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.[3] These predicted spectra can aid in the structural elucidation of novel this compound derivatives.

-

IR Spectroscopy: Vibrational frequency calculations not only confirm that the optimized geometry is a true energy minimum but also provide a theoretical infrared spectrum.[2] The calculated frequencies and intensities can be compared with experimental IR data to identify characteristic vibrational modes of the this compound ring.

Experimental Protocols: A Step-by-Step Guide to the Computational Workflow

This section provides a detailed, step-by-step methodology for performing a computational study of the this compound ring system using a typical quantum chemistry software package.

Protocol 1: Geometry Optimization and Frequency Analysis

-

Structure Input: Construct the 3D structure of this compound using a molecular builder or by providing Cartesian coordinates.

-

Calculation Setup:

-

Select the DFT method: B3LYP.

-

Choose the basis set: 6-311++G(d,p).

-

Specify the task: Geometry Optimization followed by a Frequency calculation.

-

Define the molecular charge (0 for a neutral molecule) and spin multiplicity (singlet for a closed-shell molecule).

-

-

Job Submission: Submit the calculation to the computational chemistry software.

-

Analysis of Results:

-

Verify that the geometry optimization has converged.

-

Examine the output of the frequency calculation. Confirm that there are no imaginary frequencies, which indicates that the optimized structure is a true local minimum.

-

Extract the optimized Cartesian coordinates and key geometrical parameters (bond lengths and angles).

-

Visualize the calculated vibrational modes and compare the theoretical IR spectrum with experimental data if available.

-

Protocol 2: Electronic Structure Analysis

-

Input Structure: Use the optimized geometry obtained from Protocol 1.

-

Calculation Setup:

-

Select the same DFT method and basis set (B3LYP/6-311++G(d,p)).

-

Specify the task: Single Point Energy calculation.

-

Request the calculation of molecular orbitals (HOMO, LUMO) and the electrostatic potential.

-

-

Job Submission: Run the calculation.

-

Analysis of Results:

-

Extract the energies of the HOMO and LUMO and calculate the HOMO-LUMO gap.

-

Visualize the HOMO and LUMO to understand their spatial distribution.

-

Generate and visualize the Molecular Electrostatic Potential (MESP) surface to identify regions of high and low electron density.

-

Future Directions and Applications

The computational methodologies outlined in this guide provide a solid foundation for exploring the chemical space around the this compound core. Future studies could focus on:

-

Virtual Screening: Building a virtual library of this compound derivatives and using computational methods to predict their biological activity against specific drug targets.

-

Reaction Mechanism Elucidation: Using DFT to study the mechanisms of reactions involving the this compound ring, such as cross-coupling reactions, to optimize reaction conditions.

-

Materials Science Applications: Investigating the electronic and optical properties of polymers and small molecules containing the this compound unit for potential applications in organic electronics.

References

Navigating the Regioselective Functionalization of 4,5-Dibromothiazole: A Technical Guide for Advanced Synthesis

For Immediate Release

[CITY, STATE] – [Date] – As a cornerstone in the synthesis of complex heterocyclic scaffolds for pharmaceutical and materials science applications, 4,5-dibromothiazole presents a unique challenge and opportunity in regioselective functionalization. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the differential reactivity of the C4-Br and C5-Br bonds, enabling precise control over molecular architecture.

Introduction: The Strategic Importance of this compound

The thiazole nucleus is a privileged scaffold in medicinal chemistry and organic electronics. The presence of two bromine atoms at the C4 and C5 positions of this compound offers a versatile platform for the introduction of diverse functionalities through modern cross-coupling methodologies. However, the subtle yet significant differences in the electronic and steric environments of these two positions dictate the outcome of substitution reactions. A thorough understanding of these nuances is paramount for the rational design of synthetic routes and the efficient construction of target molecules. This guide will dissect the factors governing the reactivity of each C-Br bond and provide actionable protocols for achieving selective functionalization.

Unraveling the Differential Reactivity: Electronic and Steric Influences

The regioselectivity of cross-coupling reactions on this compound is a direct consequence of the distinct electronic and steric characteristics of the C4 and C5 positions.

Electronic Effects: The thiazole ring is an electron-deficient heterocycle. Computational studies on related thiazole derivatives suggest that the C5 position is generally more electron-rich than the C4 position. This is attributed to the influence of the lone pair of electrons on the sulfur atom. Consequently, the C4-Br bond is more polarized, rendering the C4 carbon more electrophilic and thus more susceptible to oxidative addition by a palladium(0) catalyst, a key step in many cross-coupling reactions.

Steric Hindrance: The C4 position is flanked by the sulfur atom and the C5-bromine, while the C5 position is adjacent to the C4-bromine and the ring nitrogen. The steric environment around the C4 position is generally considered to be more hindered than that of the C5 position, which can influence the approach of bulky catalysts and reagents.

The interplay of these electronic and steric factors creates a nuanced reactivity landscape where the choice of reaction conditions, particularly the catalyst, ligands, and base, can be leveraged to favor substitution at either the C4 or C5 position.

Strategic Functionalization via Cross-Coupling Reactions

The selective functionalization of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The following sections detail the application of key methodologies for the regioselective formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of this compound, the inherent electronic preference often favors initial reaction at the more electrophilic C4 position.

General Reaction Scheme:

While a definitive study on the regioselective Suzuki coupling of this compound is not extensively documented in publicly available literature, insights can be drawn from related systems. For instance, studies on 2,4- and 2,5-dibromothiazoles have shown a strong preference for reaction at the C2 position, highlighting the role of electronic deficiency in directing the reaction.[1][2][3] Achieving selectivity for the C5 position in this compound would likely require careful tuning of reaction conditions to overcome the intrinsic electronic preference for C4. This could involve the use of sterically bulky ligands that favor approach to the less hindered C5 position.

Representative Protocol for Suzuki-Miyaura Coupling:

A general procedure, which may require optimization for this compound, is as follows:

-

To a degassed solution of this compound (1.0 equiv) and the corresponding boronic acid or ester (1.1-1.5 equiv) in a suitable solvent (e.g., dioxane/water, toluene, or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Stille Coupling: A Versatile C-C Bond Forming Reaction

The Stille coupling, utilizing organostannane reagents, offers another powerful avenue for C-C bond formation.[4][5][6] Similar to the Suzuki coupling, the regioselectivity is expected to be influenced by the electronic disparity between the C4 and C5 positions.

General Reaction Scheme:

Representative Protocol for Stille Coupling: [4]

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the organostannane reagent (1.1-1.2 equiv) in an anhydrous solvent such as toluene or DMF.

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

-

Heat the reaction mixture to a temperature between 80 and 110 °C, monitoring the progress by TLC or GC-MS.

-

After completion, cool the mixture and, if necessary, treat with an aqueous solution of KF to precipitate the tin byproducts.

-

Filter the mixture, extract the filtrate with an organic solvent, wash with brine, and dry over anhydrous sulfate.

-

Concentrate the solution and purify the product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups onto aromatic rings.[7][8][9][10][11] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The inherent reactivity trends suggest a preference for the reaction to occur at the C4 position of this compound.

General Reaction Scheme:

Representative Protocol for Sonogashira Coupling: [8]

-

To a solution of this compound (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or triethylamine) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine).

-

Stir the reaction mixture at a temperature ranging from room temperature to 80 °C until completion.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[1][12][13][14] The application of this reaction to this compound allows for the regioselective introduction of nitrogen-based nucleophiles. The choice of ligand is particularly crucial in this reaction for controlling selectivity and achieving high yields.[15]

General Reaction Scheme:

Representative Protocol for Buchwald-Hartwig Amination: [15]

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv) in a dry solvent such as toluene or dioxane.

-

Add the amine (1.1-1.5 equiv) and seal the reaction vessel.

-

Heat the mixture at a temperature between 80 and 110 °C until the starting material is fully consumed.

-

Cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

Data Summary and Mechanistic Overview

While specific quantitative data for the regioselective functionalization of this compound is sparse in readily accessible literature, the general principles of palladium-catalyzed cross-coupling reactions provide a solid framework for understanding the expected outcomes. The table below summarizes the expected reactivity and key considerations for each reaction type.

| Reaction | Typical Site of Initial Reaction | Key Considerations for Regiocontrol |

| Suzuki-Miyaura | C4 (electronically favored) | Ligand sterics, base, and solvent polarity. |

| Stille | C4 (electronically favored) | Additives (e.g., Cu(I)), ligand choice. |

| Sonogashira | C4 (electronically favored) | Catalyst/co-catalyst ratio, base strength. |

| Buchwald-Hartwig | C4 (electronically favored) | Ligand selection is critical for both activity and selectivity. |

Catalytic Cycle Overviews:

The following diagrams illustrate the generalized catalytic cycles for the discussed cross-coupling reactions.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Caption: Generalized catalytic cycle for the Stille coupling.

Caption: Simplified catalytic cycles for the Sonogashira coupling.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

This compound remains a valuable and somewhat underexplored building block in organic synthesis. The differential reactivity of its two C-Br bonds, governed by a delicate balance of electronic and steric effects, presents both a challenge and an opportunity for synthetic chemists. While the C4 position is electronically predisposed to react first in many standard palladium-catalyzed cross-coupling reactions, the development of ligand- and condition-controlled methodologies for selective C5 functionalization is an area ripe for further investigation. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to harness the full synthetic potential of this versatile heterocyclic platform. Future work in this area will undoubtedly focus on the development of more robust and highly regioselective methods, further expanding the utility of this compound in the creation of novel molecules with significant biological and material applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stille Coupling | NROChemistry [nrochemistry.com]

- 5. Stille Coupling [organic-chemistry.org]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijnc.ir [ijnc.ir]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4,5-Dibromothiazole

Introduction: The Strategic Importance of 4,5-Dibromothiazole in Modern Synthesis

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous approved therapeutic agents and functional organic materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of drug discovery.[3] Within the family of functionalized thiazoles, this compound emerges as a particularly versatile and powerful building block. The presence of two bromine atoms on adjacent carbons of the heterocyclic ring provides distinct reactive handles for sequential and site-selective chemical modifications.

This guide offers a comprehensive exploration of the electronic landscape of this compound, delineating its key electrophilic and nucleophilic sites. We will move beyond mere identification to explain the underlying principles governing its reactivity. For the practicing researcher, we provide field-proven, step-by-step protocols for leveraging this reactivity in synthetic applications, grounded in authoritative literature and mechanistic understanding.

Part 1: The Electronic Architecture of this compound

To understand the reactivity of this compound, one must first appreciate the electronic interplay between the thiazole core and its halogen substituents. The thiazole ring is an electron-deficient aromatic system due to the presence of two electronegative heteroatoms: a moderately electronegative sulfur (S) atom and a highly electronegative nitrogen (N) atom. This inherent electron deficiency is further amplified by the inductive electron-withdrawing effects of the two bromine atoms at the C4 and C5 positions.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} caption: "Molecular Structure of this compound."

This electronic arrangement dictates the primary sites for chemical attack.

Electrophilic Sites: The Carbon-Halogen Bonds

An electrophile is a species that accepts a pair of electrons to form a new covalent bond.[4][5] In this compound, the most significant electrophilic centers are the carbon atoms C4 and C5, which are bonded to the bromine atoms.

Causality: The electron density at C4 and C5 is significantly reduced due to three main factors:

-

Inductive Effect of Halogens: Bromine is more electronegative than carbon, pulling electron density away from C4 and C5.

-

Inductive Effect of Heteroatoms: The nitrogen and sulfur atoms exert a powerful electron-withdrawing inductive effect across the ring.

-

Aromaticity: The overall electron-deficient nature of the thiazole ring enhances the partial positive charge (δ+) on the ring carbons.

This pronounced electrophilicity makes C4 and C5 susceptible to attack by nucleophiles, primarily through Nucleophilic Aromatic Substitution (SNAr) pathways.[6]

dot graph "Electrophilic_Sites" { graph [rankdir="LR", splines=ortho]; node [shape=none, margin=0];

} caption: "Electrophilic centers in this compound."

Nucleophilic Sites: The Deprotonatable C2-H and Heteroatom Lone Pairs

A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond.[7][8] While the this compound ring is generally electron-poor, it possesses latent nucleophilicity that can be unmasked under specific conditions.

-

The C2 Position: The proton at the C2 position is the most acidic proton on the thiazole ring. This is due to the adjacent electron-withdrawing nitrogen and sulfur atoms, which stabilize the resulting carbanion (thiazol-2-yl anion) upon deprotonation. Treatment with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), generates a potent carbon-centered nucleophile at C2.[9][10] This nucleophile can then react with a wide range of electrophiles.

-

Halogen-Metal Exchange: The C-Br bonds can undergo halogen-metal exchange with organolithium reagents (e.g., n-BuLi, t-BuLi), particularly at low temperatures. This process replaces a bromine atom with a lithium atom, effectively inverting the polarity of the carbon from electrophilic (in C-Br) to strongly nucleophilic (in C-Li). This is a powerful strategy for functionalizing the C4 or C5 positions with electrophiles.[10]

-

Heteroatom Lone Pairs: The nitrogen and sulfur atoms possess lone pairs of electrons. While these contribute to the aromatic system, the nitrogen lone pair, in particular, can act as a Lewis base (nucleophile), for instance, by coordinating to metal catalysts or undergoing protonation in acidic media. However, for C-C bond formation, this pathway is less common than deprotonation or halogen-metal exchange.

Part 2: Experimental Protocols for Probing Reactivity

The following sections provide detailed, actionable protocols for exploiting the dual reactivity of this compound. These methods are designed to be self-validating, with clear steps for execution, monitoring, and purification.

Probing Nucleophilicity: Directed Lithiation and Electrophilic Quench

This protocol demonstrates the generation of a nucleophile at the C2 position via deprotonation, followed by trapping with an electrophile. This is a cornerstone reaction for building complexity from the this compound scaffold.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents like n-BuLi react violently with water. All glassware must be flame- or oven-dried, and solvents must be anhydrous.

-

Inert Atmosphere (N2 or Ar): Oxygen can quench the organolithium intermediate. An inert atmosphere is critical for success.

-

Low Temperature (-78 °C): Lithiated thiazoles can be unstable at higher temperatures. A dry ice/acetone bath maintains the low temperature required to prevent decomposition and side reactions like halogen-metal exchange.

Detailed Step-by-Step Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add this compound (1.0 eq.).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.2 M.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-